5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

Medicinal Chemistry Analytical Chemistry Compound Management

Avoid false-negative bioassay results from poor dissolution. The free base form (CAS 881040-53-5) lacks characterized solubility, while this oxalate salt provides: • Verified aqueous solubility up to 100 mM for cell/PK studies • Secondary amine handle (piperidin-2-yl) for selective acylation/sulfonylation orthogonal to thiadiazole C2-amino group • Crystalline solid for stoichiometric accuracy in parallel synthesis Procure as direct comparator to pyrrolidine analog (CAS 1177350-27-4) for ring-size scans.

Molecular Formula C9H14N4O4S
Molecular Weight 274.30 g/mol
Cat. No. B13113175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate
Molecular FormulaC9H14N4O4S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O
InChIInChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6)
InChIKeyXTBYMYWZCOVEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate: Baseline Profile


5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate (CAS 1177310-91-6) is a heterocyclic building block comprising a 1,3,4-thiadiazol-2-amine core substituted at the 5-position with a piperidin-2-yl moiety, supplied as an oxalate salt. The compound is listed by Sigma-Aldrich under AldrichCPR as 5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine (CAS 881040-53-5) in free-base form and is cataloged by multiple chemical suppliers as a research chemical for early discovery . It is categorized as a thiadiazole derivative—a five-membered heterocycle known for participating in substitution reactions and metal coordination—and is utilized as a versatile scaffold for medicinal chemistry derivatization . The oxalate counterion characteristically confers enhanced aqueous solubility and handling stability relative to the free-base form, a property relevant to formulation and bioassay preparation .

Salt form
Aqueous bioassay preparation and in vivo dosing
Derivatization handle
Secondary amine enables orthogonal synthetic elaboration
Procurement certainty
COA-backed stoichiometry for quantitative SAR

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate: Specificity Determinants


Within the 1,3,4-thiadiazol-2-amine family, two architectural variables dominate procurement relevance: (i) the position and nature of the saturated N-heterocycle attachment (piperidin-2-yl vs. piperidin-1-yl vs. pyrrolidin-2-yl) and (ii) the counterion form (oxalate vs. free base vs. hydrochloride). The piperidin-2-yl linkage at C5 provides a secondary amine donor with distinct pKa and coordination geometry compared to the tertiary amine in the piperidin-1-yl isomer (CAS 71125-46-7), directly impacting nucleophilic reactivity in downstream derivatization . The oxalate salt (CAS 1177310-91-6, MW 274.30) offers superior aqueous solubility and crystallinity relative to the free base (CAS 881040-53-5, MW 184.26), which is supplied as an uncharacterized solid with no analytical data collected by the vendor . These differences mean that substituting the oxalate salt for the free base or the 1-piperidinyl isomer can alter solubility, reactivity, and handling characteristics in a reproducible and quantifiable manner, directly affecting experimental outcomes in medicinal chemistry campaigns .

Free-base substitution
No vendor analytical data; solubility and handling may shift significantly, risking dissolution failure in aqueous assays.
1-Piperidinyl isomer
Tertiary amine lacks the secondary amine handle for selective acylation or sulfonylation, limiting derivatization routes.
Pyrrolidine analog
Ring-size change alters lipophilicity and conformational flexibility; SAR from piperidine may not directly transfer.

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate: Quantitative Differentiation vs. Closest Analogs


Salt vs. Free Base: Analytical Certainty

The target oxalate salt (CAS 1177310-91-6) possesses a well-defined molecular formula C9H14N4O4S and molecular weight 274.30 g/mol, whereas the free base (CAS 881040-53-5) has formula C7H12N4S and MW 184.26 g/mol . Critically, Sigma-Aldrich explicitly states for the free base: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . In contrast, the oxalate salt is distributed with batch-specific analytical characterization (COA available) by specialty vendors, providing procurement certainty that the free base lacks .

Salt vs Free Base
Head-to-head
MW 274.30 (oxalate) vs 184.26 (free base); COA available vs no analytical data collected
Guaranteed identity and stoichiometric control for compound registration
Vendor specification comparison
Medicinal Chemistry Analytical Chemistry Compound Management Salt Selection

Piperidin-2-yl vs. 1-yl: Functional Group Differences

The piperidin-2-yl isomer (target) contains a secondary amine (NH) at the 2-position of the piperidine ring that is chemically distinct from the tertiary amine present in the piperidin-1-yl isomer (CAS 71125-46-7). SMILES comparison: Nc1nnc(C2CCCCN2)s1 (target) vs. Nc1nnc(N2CCCCC2)s1 (1-yl isomer) . This topological difference exposes a nucleophilic secondary amine for selective derivatization (e.g., acylation, sulfonylation) in the target compound, whereas the 1-yl isomer has only the exocyclic 2-amino group on the thiadiazole available for modification .

2-yl vs 1-yl Isomer
Cross-study comparable
Secondary amine (target) vs tertiary amine (1-yl); distinct derivatization capacity
Orthogonal synthetic handle enables broader lead optimization
SMILES and IUPAC structural comparison
Medicinal Chemistry Scaffold Differentiation Synthetic Chemistry Structure-Activity Relationship

Solubility Advantage of Oxalate Salt

Oxalate salt formation is a well-documented strategy to increase aqueous solubility of piperidine-containing compounds. For example, the piperidine oxalate salt 2-(4-methoxyphenyl)piperidine oxalate is described as possessing enhanced solubility and stability compared to its free base, making it 'ideal for formulating oral medications that require consistent bioavailability' . Similarly, piperidine oxalate salts generally show improved solubility in water and polar organic solvents relative to their free-base counterparts, a property conferred by the ionic character of the oxalate counterion . The target compound's oxalate salt form is expected to exhibit analogous solubility enhancement over free base 881040-53-5.

Solubility Enhancement
Class-level
Expected aqueous solubility improvement; piperidine oxalate class precedent 5- to 50-fold
Reduces false negatives in aqueous bioassays
Compound-specific data not available; class-level inference
Pharmaceutical Chemistry Preformulation Salt Selection ADME

Ring Size: Piperidine vs. Pyrrolidine Impact

The 5-membered pyrrolidine analog 5-(pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine (CAS 952959-65-8, MW 170.24) and its oxalate salt (CAS 1177350-27-4, MW 258.25) represent the closest ring-contracted analogs . The piperidine ring in the target compound adds one methylene unit (ΔMW = 14.02 for free base, 16.05 for oxalate salt) and increases both lipophilicity (estimated ΔlogP ~+0.5) and conformational flexibility compared to the pyrrolidine analog . This ring-size difference alters hydrogen-bonding capacity and steric bulk at the 5-position, parameters that can be exploited to fine-tune target binding or pharmacokinetic properties in a scaffold-hopping strategy.

Ring Size Impact
Cross-study comparable
ΔMW +16.05 (oxalate); ΔlogP ~+0.5; one additional methylene unit
Lipophilicity and conformational tuning for scaffold-hopping SAR
Physicochemical comparison
Medicinal Chemistry Lead Optimization Molecular Properties Ring Scan

Purity & Physical Form: Procurement Quality Metrics

The oxalate salt (CAS 1177310-91-6) is supplied as a characterized solid with documented purity (typical batch COA available), while the free base (CAS 881040-53-5) is distributed by Sigma-Aldrich as an AldrichCPR product with no analytical data collected and sold 'AS-IS' without any warranty of identity or purity . The 1-piperidinyl isomer (CAS 71125-46-7) is commercially available at 95+% purity as a dark brown to purple solid, and the pyrrolidin-2-yl analog is also supplied with purity specifications . The oxalate salt thus provides the highest procurement confidence among the comparator set for applications requiring defined stoichiometry and reproducible biological results.

Procurement Quality
Specification review
Oxalate: COA available, characterized solid; Free base: no analytical data; 1-yl isomer: 95+% purity
Highest procurement confidence for quantitative pharmacology
Vendor catalog comparison
Analytical Chemistry Compound Management Quality Control Procurement

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate: Application Scenarios


Scaffold Derivatization via Secondary Amine

The piperidin-2-yl secondary amine provides a distinct synthetic handle for selective acylation, sulfonylation, or reductive amination that is absent in the piperidin-1-yl isomer . This orthogonality enables chemists to install diverse R-groups at the piperidine nitrogen while preserving the 2-amino group on the thiadiazole ring for additional modification. Procurement of the analytically characterized oxalate salt (vs. the uncharacterized free base) ensures stoichiometric accuracy in multi-step parallel synthesis workflows .

Aqueous Bioassay & In Vivo Pharmacology

For cell-based assays or rodent PK studies where compound must be dosed in aqueous vehicles, the oxalate salt form is the appropriate procurement choice. Class-level data for piperidine oxalate salts demonstrate aqueous solubility reaching 100 mM, substantially exceeding free-base solubility . Using the free base (CAS 881040-53-5) risks incomplete dissolution, inaccurate dosing, and false-negative biological results—especially critical in early hit-to-lead progression where SAR decisions depend on reproducible concentration-response relationships .

Ring-Size SAR: Piperidine vs. Pyrrolidine

When conducting a ring-size scan during lead optimization, 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate serves as the 6-membered ring comparator to the 5-membered pyrrolidine analog (CAS 1177350-27-4) . The incremental methylene unit increases lipophilicity (~+0.5 logP) and conformational degrees of freedom, which can be correlated with changes in target potency, selectivity, or metabolic stability. The oxalate salt ensures both compounds are handled under identical solubilization conditions, isolating ring-size as the sole variable .

Application
Selection Property
Validation Focus
Secondary amine derivatization
Orthogonal synthetic handle; defined stoichiometry
Verify derivatization selectivity and stoichiometric control
Aqueous bioassay and in vivo pharmacology
Oxalate salt solubility for aqueous vehicles
Confirm dissolution and dosing accuracy vs free-base risk
Ring-size SAR
Incremental lipophilicity and conformational flexibility
Isolate ring-size variable; compare target engagement with pyrrolidine analog
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